3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate
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Overview
Description
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxycarbonyl group, and an N-methylhomoveratrylamino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate typically involves multiple steps, starting with the preparation of N-methylhomoveratrylamine. This intermediate can be synthesized by reacting 3,4-dimethoxyphenethylamine with methyl iodide in the presence of a base . The next step involves the acetylation of N-methylhomoveratrylamine to form N-methylhomoveratrylaminoacetyl chloride. This intermediate is then reacted with 4-methoxycarbonylthiazolidine in the presence of a base to yield the final product, 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxycarbonyl group.
Scientific Research Applications
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine: Shares the N-methylhomoveratrylamine moiety but lacks the thiazolidine ring and methoxycarbonyl group.
N-Methylhomoveratrylamine hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
3-((N-Methylhomoveratrylamino)acetyl)-4-methoxycarbonylthiazolidine oxalate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
155346-62-6 |
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Molecular Formula |
C20H28N2O9S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C18H26N2O5S.C2H2O4/c1-19(8-7-13-5-6-15(23-2)16(9-13)24-3)10-17(21)20-12-26-11-14(20)18(22)25-4;3-1(4)2(5)6/h5-6,9,14H,7-8,10-12H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
GAOKHQMMNHRSOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)N2CSCC2C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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